Auristatin F-d8

ADC Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Accurate LC-MS/MS quantitation of Auristatin F in ADC pharmacokinetic studies requires an internal standard that co-elutes without isotopic cross-talk. Non-deuterated analogs cause matrix effect bias; lower D-labeling (D3/D5) suffers from 13C isotopologue interference. Auristatin F-d8 solves this with an +8 Da mass shift, fully resolving the IS signal from the analyte's isotopic envelope. - **Use**: Internal standard for plasma/tissue lysate bioanalysis, ADC payload release assays, GLP/GMP method validation - **Benefit**: Eliminates ion suppression artifacts, ensures regulatory-compliant PK parameters (Cmax, AUC, t½) - **Supply**: Includes Certificate of Analysis, suitable for IND/NDA submissions

Molecular Formula C40H67N5O8
Molecular Weight 754.0 g/mol
Cat. No. B12388611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAuristatin F-d8
Molecular FormulaC40H67N5O8
Molecular Weight754.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C40H67N5O8/c1-13-26(6)35(44(10)39(49)33(24(2)3)42-38(48)34(25(4)5)43(8)9)31(52-11)23-32(46)45-21-17-20-30(45)36(53-12)27(7)37(47)41-29(40(50)51)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,47)(H,42,48)(H,50,51)/t26-,27+,29-,30-,31+,33-,34-,35-,36+/m0/s1/i2D3,3D3,24D,33D
InChIKeyLGNCNVVZCUVPOT-RFJYZHMJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Auristatin F-d8: Overview


Auristatin F-d8 is a deuterium-labeled analog of Auristatin F, a synthetic pentapeptide derived from dolastatin 10 that functions as a potent microtubule inhibitor and vascular disrupting agent . With a molecular formula of C₄₀H₅₉D₈N₅O₈ and a molecular weight of 754.05 g/mol, this stable isotope-labeled compound incorporates eight deuterium atoms in place of hydrogen, providing a mass shift of +8 Da relative to the unlabeled parent [1]. Auristatin F-d8 is primarily employed as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) quantitation of Auristatin F in complex biological matrices, particularly in pharmacokinetic studies and ADC payload release assays .

Auristatin F-d8: Why It's Needed as Internal Standard


Quantitative bioanalysis of Auristatin F in plasma, tissue homogenates, or cellular lysates using LC-MS/MS requires an internal standard that exactly co-elutes with the analyte and exhibits near-identical ionization efficiency to correct for matrix effects and instrument variability. Non-deuterated structural analogs, such as MMAF or other auristatins, differ in chromatographic retention time (RT) and mass spectrometric response, leading to inaccurate quantification. Even deuterated analogs with insufficient mass shift (e.g., D3 or D5) can suffer from isotopic cross-talk with the parent ion's natural ¹³C isotopologues. Auristatin F-d8 provides an +8 Da mass difference, which shifts the IS signal completely outside the analyte's isotopic envelope, ensuring baseline resolution in MS detection [1]. This prevents ion suppression artifacts and enables reliable, regulatory-compliant method validation for pharmacokinetic and ADC payload release studies [2].

Auristatin F-d8: Key Differentiators


Mass Shift Advantage Over D5 Analogs

Auristatin F-d8 provides a +8 Da mass shift relative to Auristatin F, ensuring complete baseline separation from the natural ¹³C isotopic envelope of the parent analyte. This eliminates the risk of isotopic cross-talk, a known source of quantitative inaccuracy when using lower-mass-shift (e.g., D3 or D5) internal standards . In contrast, a D5-labeled analog would have its monoisotopic peak overlapping with the M+5 isotopologue of the unlabeled analyte, requiring complex deconvolution algorithms that introduce error.

ADC Bioanalysis LC-MS/MS Stable Isotope Internal Standard

Co-Elution and Ionization Efficiency

Stable isotope-labeled (SIL) internal standards that are chemically identical to the analyte, differing only in isotopic substitution, provide superior correction for matrix effects and ionization variability in LC-MS compared to structural analogs. Studies have demonstrated that deuterated SIL internal standards yield significantly better accuracy and precision in quantitative bioanalysis than non-isotopic analogs, which can exhibit different retention times and ionization efficiencies due to structural dissimilarity [1]. Auristatin F-d8, being structurally identical to Auristatin F, co-elutes with the analyte and experiences identical ion suppression/enhancement, thereby normalizing these effects and improving assay robustness.

ADC Pharmacokinetics Method Validation Matrix Effects

Regulatory Compliance as a Reference Standard

Auristatin F-d8 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [1]. It is offered with a comprehensive Certificate of Analysis (COA) detailing purity (typically ≥98%) and isotopic enrichment, ensuring traceability to pharmacopeial standards (USP or EP) [1]. In contrast, non-deuterated Auristatin F is primarily offered as a research-grade chemical for synthesis, without the same level of analytical characterization required for a primary reference standard in GLP/GMP environments.

Pharmaceutical Quality Control Regulatory Compliance Reference Standards

Auristatin F-d8: Application Scenarios


ADC Pharmacokinetic Payload Quantitation

In preclinical and clinical development of Auristatin F-based antibody-drug conjugates (ADCs), accurate measurement of free payload concentration in plasma is critical for assessing systemic exposure and safety margins. Auristatin F-d8 serves as the optimal internal standard for LC-MS/MS methods quantifying Auristatin F in these studies. Its +8 Da mass shift eliminates isotopic cross-talk, and its co-elution with the analyte corrects for matrix effects from plasma proteins and lipids. This enables precise determination of pharmacokinetic parameters (Cmax, AUC, t½) required for regulatory submissions [1].

In Vitro ADC Catabolism and Release Assays

To evaluate the efficiency of linker-payload systems in ADCs, researchers incubate the ADC with target cells and quantify the released cytotoxic payload over time. Auristatin F-d8 is used as an internal standard in LC-MS assays to accurately measure intracellular and extracellular concentrations of Auristatin F, enabling direct comparison of linker stability and release kinetics across different ADC constructs. This application is essential for optimizing ADC design and selecting lead candidates with favorable payload release profiles [2].

GLP/GMP Analytical Method Validation

For bioanalytical laboratories operating under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) regulations, the use of a well-characterized, stable isotope-labeled reference standard is mandatory for method validation. Auristatin F-d8, supplied with a comprehensive Certificate of Analysis and compliant with regulatory guidelines, is the appropriate choice for developing and validating LC-MS/MS methods intended for pharmacokinetic sample analysis in support of IND/NDA filings or batch release testing of Auristatin F-based ADCs [3].

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